

Application Notes and Protocols for MK-801-Induced Psychosis Models in Rats

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Compound of Interest

Compound Name: (-)-Dizocilpine maleate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine), to induce a psychosis-like state in rats. This animal model is a critical tool for investigating the neurobiology of psychosis and for the preclinical evaluation of novel antipsychotic therapeutics. Administration of MK-801 in rats produces a range of behavioral abnormalities that resemble the positive, negative, and cognitive symptoms of schizophrenia in humans.[1][2]

Rationale and Applications

The glutamate hypothesis of schizophrenia posits that hypofunction of the NMDA receptor contributes to the pathophysiology of the disorder.[3][4] MK-801, as a potent and selective non-competitive antagonist of the NMDA receptor, blocks the receptor's ion channel, thereby inhibiting glutamatergic neurotransmission.[1][5] This mechanism of action allows for the induction of a translational animal model that is valuable for:

- Investigating Neurobiological Mechanisms: Studying the downstream effects of NMDA receptor hypofunction on various neurotransmitter systems, including dopamine and glutamate.[6]
- Screening Potential Therapeutics: Evaluating the efficacy of novel antipsychotic compounds in reversing MK-801-induced behavioral deficits.[7]

- Understanding Symptom Domains: Modeling specific symptoms of schizophrenia, such as hyperlocomotion (positive), social withdrawal (negative), and cognitive impairments.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The behavioral effects of MK-801 are dose-dependent. The following tables summarize the quantitative effects of acute MK-801 administration on various behavioral paradigms in rats, compiled from multiple studies to provide a comparative overview.

Table 1: Effects of Acute MK-801 Administration on Locomotor Activity

Dose (mg/kg, i.p.)	Observation Time	Effect on Locomotor Activity
0.01 - 0.1	-	Dose-dependent increase in locomotor activity. [1]
0.15 - 0.5	-	Robust, dose-dependent increase in locomotor activity. [1]
0.2	15 min	Marked increase in the initial rate of locomotion and elimination of its decrement over time in male rats. [1]
0.3	30, 60, and 120 min post-injection	Significant and sustained hyperactivity. [6]

Table 2: Effects of Acute MK-801 Administration on Social Interaction

Dose (mg/kg, i.p.)	Effect on Social Interaction
0.05 - 0.2	Dose-dependent decrease in social interaction time. [1]
0.1	Significant inhibition of social interactions. [1] [2]

Table 3: Effects of Acute MK-801 Administration on Prepulse Inhibition (PPI)

Dose (mg/kg, i.p.)	Effect on PPI
0.1 - 0.3	Disruption of PPI, indicating sensorimotor gating deficits.[8]
0.15	Significant deficit in PPI.[1]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. It is crucial to habituate the animals to the testing environment to minimize stress and obtain reliable data.

General Preparation and Drug Administration

- Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Habituation: Acclimate rats to the testing room for at least 60 minutes before any experiment. [1] To reduce novelty-induced hyperactivity, habituate the rats to the testing apparatus (e.g., open field arena) for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.[1]
- Drug Preparation: Dissolve MK-801 maleate in 0.9% saline to the desired concentration.[1]
- Administration: Administer MK-801 or vehicle (saline) via intraperitoneal (i.p.) injection.[1]
The volume of injection is typically 1 ml/kg.

Locomotor Activity Test

This test assesses spontaneous motor activity and is used to model the positive symptoms of psychosis, such as psychomotor agitation.[9]

- Apparatus: An open field arena (e.g., a square or circular box) equipped with automated photobeam detectors or a video tracking system to monitor movement.
- Procedure:

- Administer MK-801 or vehicle.
- Place the rat in the center of the open field arena.
- Record locomotor activity (e.g., distance traveled, rearing frequency, stereotyped behaviors) for a specified period (e.g., 60-120 minutes).

Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant stimuli. Deficits in PPI are a hallmark of schizophrenia.[\[10\]](#)

- Apparatus: A sound-attenuated startle chamber containing an animal holder on a piezoelectric platform to detect the startle response. A loudspeaker delivers acoustic stimuli.
[\[8\]](#)
- Procedure:
 - Administer MK-801 (e.g., 0.15 mg/kg) or vehicle i.p.[\[1\]](#)
 - Allow a 15-30 minute post-injection period in the home cage.[\[1\]](#)
 - Place the rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[\[1\]](#)[\[11\]](#)
 - The test session comprises a series of trials presented in a pseudorandom order:
 - Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) to elicit a startle response.[\[1\]](#)
 - Prepulse-pulse trials: A weaker acoustic stimulus (prepulse; e.g., 3-16 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
 - No-stimulus trials: Background noise only.
 - Calculate PPI as: $[(\text{Startle amplitude on pulse-alone trials} - \text{Startle amplitude on prepulse-pulse trials}) / \text{Startle amplitude on pulse-alone trials}] \times 100\%$.

Social Interaction Test

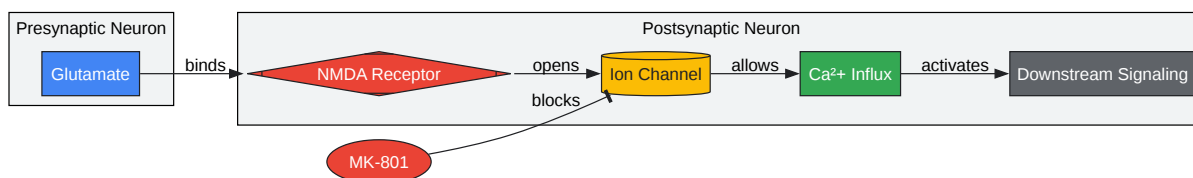
This test evaluates social behavior and is used to model the negative symptoms of schizophrenia, such as social withdrawal.^{[2][12]}

- Apparatus: A dimly lit, open field arena.
- Procedure:
 - Habituate two unfamiliar, weight-matched male rats to the testing arena individually for 10 minutes.
 - Administer MK-801 or vehicle to both rats.
 - After a 30-minute post-injection period, place both rats in the arena together for a 10-15 minute session.
 - Record the total time spent in active social interaction (e.g., sniffing, grooming, following, and tumbling).

Signaling Pathways and Experimental Workflows

MK-801 Mechanism of Action

MK-801 acts as a non-competitive antagonist at the NMDA receptor. By blocking the ion channel, it prevents the influx of Ca^{2+} , leading to a disruption of glutamatergic neurotransmission. This is hypothesized to cause a downstream dysregulation of dopamine pathways, contributing to psychosis-like symptoms.^[5]

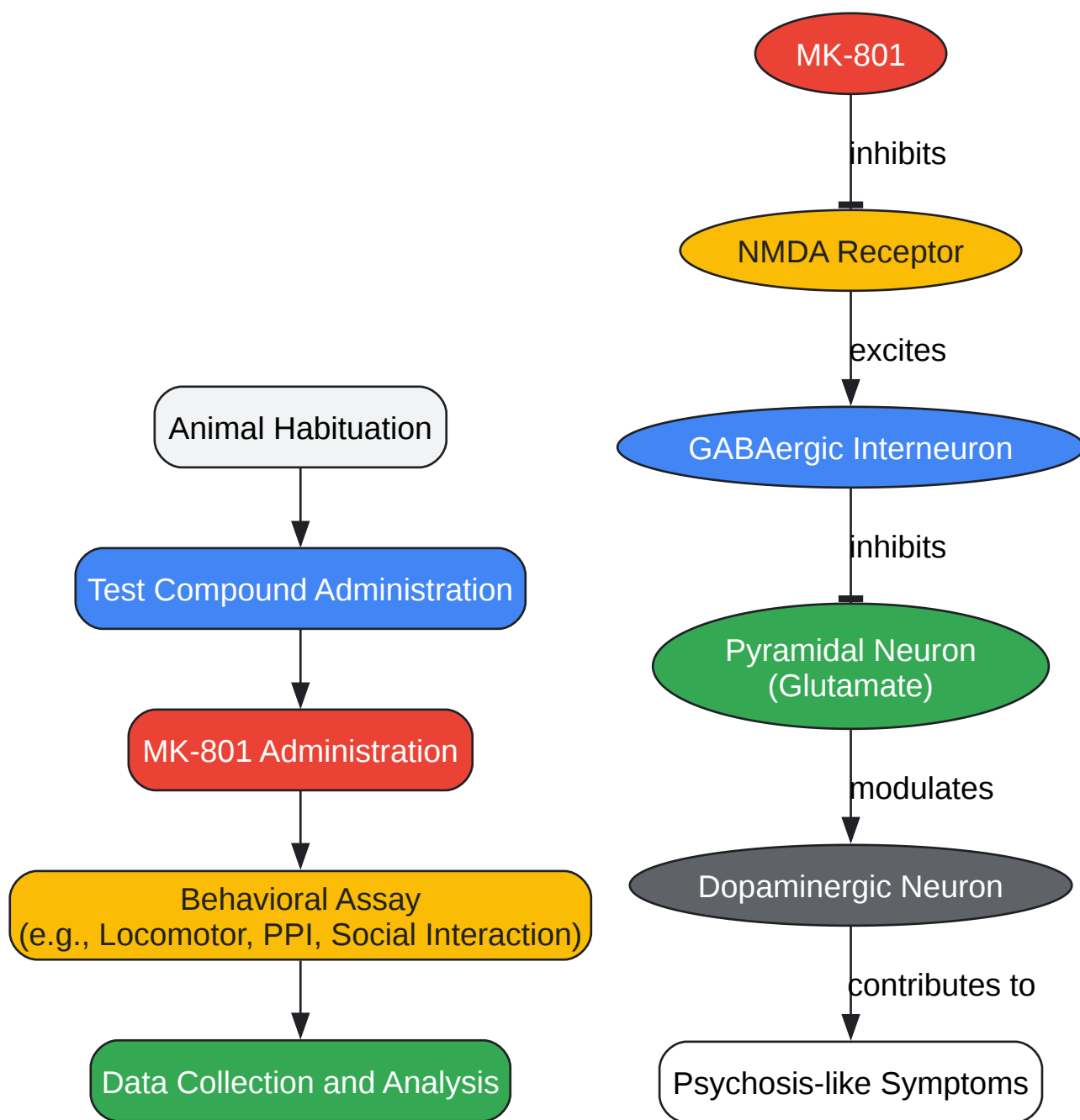


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Caption: Mechanism of action of MK-801 at the NMDA receptor.

Experimental Workflow for Behavioral Testing

A typical workflow for assessing the effects of a test compound on MK-801-induced psychosis-like behavior involves several stages, from animal habituation to data analysis.



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